The compound is identified by its International Union of Pure and Applied Chemistry name as 2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic acid. Its molecular formula is , and it has a molecular weight of approximately 287.06 g/mol. The compound's Chemical Abstracts Service number is 680215-64-9, and it is also known by several synonyms, including benzenepropanoic acid, α,2-dichloro-4-(trifluoromethyl)- .
The synthesis of 2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic acid can be achieved through several methods, often involving the use of chlorinated aromatic compounds and propanoic acid derivatives. A typical synthetic route includes:
The molecular structure of 2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic acid features a propanoic acid backbone with two chlorine atoms and one trifluoromethyl group attached to the aromatic ring.
The structural formula can be represented using SMILES notation as OC(=O)CCC1=C(Cl)C(=CC=C1)C(F)(F)F
.
The chemical reactions involving 2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic acid primarily include:
These reactions are critical for developing derivatives that may exhibit enhanced biological activity or different physicochemical properties .
The mechanism of action for 2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic acid involves its interaction with biological targets, likely through modulation of enzyme activity or receptor binding due to its structural characteristics:
Research into its specific mechanisms is ongoing, particularly in relation to its potential use in agrochemical applications or as a pharmaceutical agent .
The physical and chemical properties of 2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic acid include:
These properties are essential for understanding its behavior in various chemical environments and potential applications .
The applications of 2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic acid span several fields:
Research continues into optimizing its synthesis and exploring new applications based on its unique chemical properties .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2